N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a tetrahydronaphthalen-2-yl group, an oxadiazol-2-yl group, and a benzofuran-2-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the oxadiazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole ring could potentially increase its stability and rigidity .Scientific Research Applications
Synthesis and Anticancer Evaluation
- A study by Salahuddin et al. (2014) focused on synthesizing derivatives of 1,3,4-oxadiazole from materials such as o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid. The derivatives showed anticancer activity, especially one compound which was notably active on breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antineoplastic and Antimonoamineoxidase Properties
- Research by Markosyan et al. (2010) developed new benzo[H]quinazoline derivatives, including a compound synthesized using a similar naphthalene structure. These compounds were evaluated for their antineoplastic and antimonoamineoxidase properties, highlighting potential applications in treating various health conditions (Markosyan et al., 2010).
Novel Antidepressant Potential
- Meyer et al. (1995) synthesized A-80426, a compound structurally similar to the query compound, combining α-2 antagonist activity with 5-HT uptake inhibitory activity. This dual action suggested its utility in treating depression (Meyer et al., 1995).
Thromboxane A2 Synthase Inhibition
- A study by Cozzi et al. (1991) on N-imidazol-1-yl derivatives of 1,2-dihydronaphthalene, which is structurally related to the query compound, demonstrated significant inhibitory activity on thromboxane A2 synthase. This finding has implications in cardiovascular research (Cozzi et al., 1991).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-19(18-12-15-7-3-4-8-17(15)26-18)22-21-24-23-20(27-21)16-10-9-13-5-1-2-6-14(13)11-16/h3-4,7-12H,1-2,5-6H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTFNCFYIRAVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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